4-[(2-Bromophenyl)methoxy]oxane
Description
4-[(2-Bromophenyl)methoxy]oxane is a substituted tetrahydropyran derivative characterized by a 2-bromophenyl group attached via a methoxy linkage at the 4-position of the oxane (tetrahydropyran) ring. Its molecular formula is C₁₂H₁₅BrO₂, with a molecular weight of 271.15 g/mol .
For instance, compounds with 2-bromophenyl groups have demonstrated notable analgesic activity in pyrimidine derivatives , suggesting possible pharmacological relevance for this compound.
Properties
IUPAC Name |
4-[(2-bromophenyl)methoxy]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11/h1-4,11H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEBFVICRBITFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromophenyl)methoxy]oxane typically involves the reaction of 2-bromophenol with tetrahydropyran in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromophenyl)methoxy]oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethoxyoxanes, while oxidation and reduction reactions can produce corresponding oxides and dehalogenated compounds .
Scientific Research Applications
4-[(2-Bromophenyl)methoxy]oxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2-Bromophenyl)methoxy]oxane involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The methoxyoxane ring can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(3-Bromophenyl)methoxy]oxane (CAS 1247385-45-0)
- Structure : Differs by bromine substitution at the phenyl ring’s 3-position instead of 2-position.
- Impact: The 3-bromo isomer exhibits distinct electronic properties due to altered resonance and inductive effects.
- Molecular Weight : Identical (271.15 g/mol), but spatial arrangement affects dipole moment and crystallinity.
4-[(2-Bromocyclohexyl)oxy]oxane (CAS 100399-51-7)
- Structure : Replaces the aromatic phenyl group with a saturated 2-bromocyclohexyl moiety.
- Impact : The cyclohexyl group increases lipophilicity (logP ~3.2 estimated) compared to the aromatic analog (logP ~2.8), enhancing membrane permeability. However, loss of aromaticity reduces π-π stacking interactions critical in drug-receptor binding .
- Molecular Weight : 271.18 g/mol (C₁₁H₁₉BrO₂), nearly identical to the main compound.
2-[(4-Nitrophenyl)methoxy]oxane (CAS 18483-99-3)
- Structure : Features a 4-nitrophenyl group instead of 2-bromophenyl.
- Impact : The nitro group is strongly electron-withdrawing, increasing electrophilicity and reactivity in nucleophilic aromatic substitution. However, nitro groups may confer toxicity, limiting pharmaceutical utility.
- Molecular Weight: 237.25 g/mol (C₁₂H₁₅NO₄), lower due to bromine replacement .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP* | Water Solubility* |
|---|---|---|---|---|---|
| 4-[(2-Bromophenyl)methoxy]oxane | C₁₂H₁₅BrO₂ | 271.15 | 2-Bromophenyl | ~2.8 | Low |
| 4-[(3-Bromophenyl)methoxy]oxane | C₁₂H₁₅BrO₂ | 271.15 | 3-Bromophenyl | ~2.8 | Moderate |
| 4-[(2-Bromocyclohexyl)oxy]oxane | C₁₁H₁₉BrO₂ | 271.18 | Bromocyclohexyl | ~3.2 | Very Low |
| 2-[(4-Nitrophenyl)methoxy]oxane | C₁₂H₁₅NO₄ | 237.25 | 4-Nitrophenyl | ~1.5 | Low |
*Estimated using computational tools (e.g., ChemDraw).
Biological Activity
4-[(2-Bromophenyl)methoxy]oxane, with the molecular formula C12H15BrO2, is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The structure of this compound features a bromophenyl group attached to a methoxyoxane ring. This configuration is significant as the position of the bromine atom on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H15BrO2 |
| Molecular Weight | 271.16 g/mol |
| InChI Key | ZEEBFVICRBITFZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromophenyl group is believed to engage with various enzymes and receptors, modulating their activity. The methoxyoxane ring enhances the compound's solubility and stability, facilitating effective transport within cells.
Potential Targets
- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptors : Interaction with specific cellular receptors could lead to altered signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed micromolar binding affinities against pathogenic bacteria, suggesting its potential as a lead compound in antibiotic development.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro, revealing its ability to induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the activation of intrinsic apoptotic pathways.
Table 1: Summary of Anticancer Studies
Comparative Analysis
When compared to similar compounds such as 4-[(3-Bromophenyl)methoxy]oxane and 4-[(4-Bromophenyl)methoxy]oxane, the unique positioning of the bromine atom in this compound significantly influences its biological properties. Research indicates that this positional isomerism can lead to variations in both chemical reactivity and biological efficacy.
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| 4-[(3-Bromophenyl)methoxy]oxane | Moderate | No |
| 4-[(4-Bromophenyl)methoxy]oxane | Yes | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
